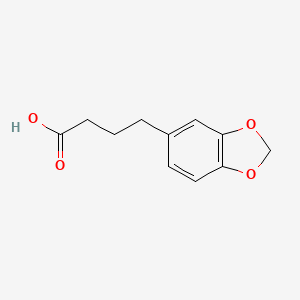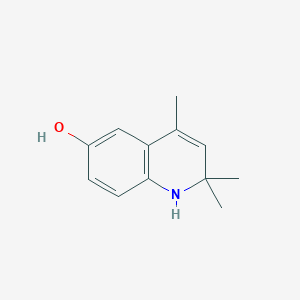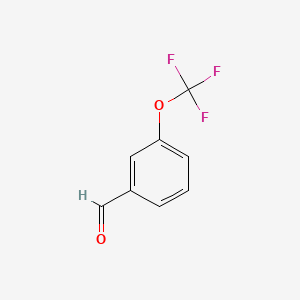
3-(Trifluoromethoxy)benzaldehyde
Descripción general
Descripción
3-(Trifluoromethoxy)benzaldehyde is a fluorinated compound used for biochemical research . It is insoluble in water and is sensitive to air .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethoxy)benzaldehyde can be found in various chemical databases . The linear formula is CF3OC6H4CHO .Physical And Chemical Properties Analysis
3-(Trifluoromethoxy)benzaldehyde is a liquid at 20°C . It has a refractive index of 1.454 , a boiling point of 83-86°C/24 mmHg , and a density of 1.33 g/mL at 25°C . The compound is also air-sensitive .Aplicaciones Científicas De Investigación
Organic Synthesis
3-(Trifluoromethoxy)benzaldehyde: is a valuable building block in organic synthesis. Its trifluoromethoxy group is particularly interesting due to its electron-withdrawing properties, which can significantly alter the reactivity of the compound . This makes it a versatile reagent for constructing complex molecules, especially in the development of pharmaceuticals where the introduction of fluorine atoms can improve the metabolic stability and bioavailability of drugs.
Medicinal Chemistry
In medicinal chemistry, 3-(Trifluoromethoxy)benzaldehyde can be used to synthesize compounds with potential therapeutic effects. The trifluoromethoxy group is known to enhance the binding affinity of small molecules to their target proteins, making it a useful moiety in drug design . Researchers can leverage this compound to develop new medications with improved efficacy and reduced side effects.
Material Science
The incorporation of 3-(Trifluoromethoxy)benzaldehyde into polymers and materials can lead to the development of products with unique properties, such as increased resistance to solvents and chemicals . This can be particularly beneficial in creating specialized coatings or components for industrial applications that require robust performance under harsh conditions.
Agricultural Chemistry
In the field of agricultural chemistry, 3-(Trifluoromethoxy)benzaldehyde can be utilized to create novel pesticides and herbicides. The trifluoromethoxy group’s properties can contribute to the development of compounds that are more potent against pests and weeds, while potentially being safer for the environment due to their targeted action and quicker degradation .
Fluorination Chemistry
3-(Trifluoromethoxy)benzaldehyde: plays a crucial role in fluorination chemistry. It serves as a precursor for trifluoromethoxylation reactions, which are important for introducing the trifluoromethoxy group into various substrates. This reaction is key in the synthesis of fluorinated organic compounds, which are in high demand across multiple industries .
Analytical Chemistry
In analytical chemistry, 3-(Trifluoromethoxy)benzaldehyde can be used as a derivatization agent for the detection and quantification of aldehydes and ketones. Its strong electron-withdrawing group enhances the sensitivity of spectroscopic methods, allowing for more accurate and precise measurements .
Environmental Science
The study of 3-(Trifluoromethoxy)benzaldehyde in environmental science can lead to a better understanding of the behavior of fluorinated compounds in nature. Research in this area can inform the development of strategies to mitigate the impact of these compounds on ecosystems and human health .
Photovoltaic Research
Lastly, 3-(Trifluoromethoxy)benzaldehyde can be used in the synthesis of organic dyes and semiconductors for photovoltaic cells. The unique electronic properties imparted by the trifluoromethoxy group can improve the efficiency of light absorption and energy conversion in solar panels .
Safety And Hazards
3-(Trifluoromethoxy)benzaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective equipment such as gloves and eye protection should be worn when handling this compound .
Propiedades
IUPAC Name |
3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEVHRCPXFKJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345520 | |
| Record name | 3-(Trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)benzaldehyde | |
CAS RN |
52771-21-8 | |
| Record name | 3-(Trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

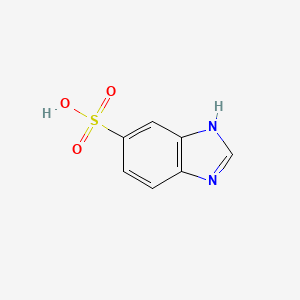
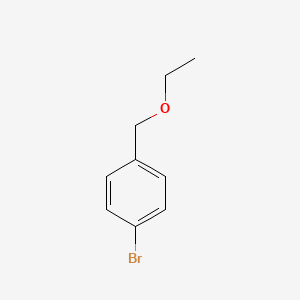
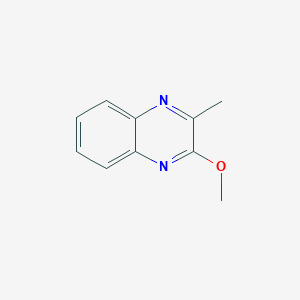
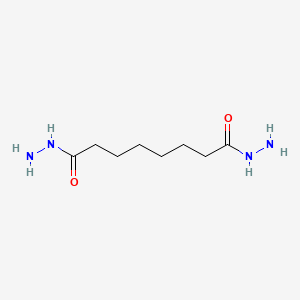
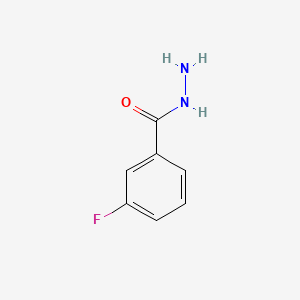
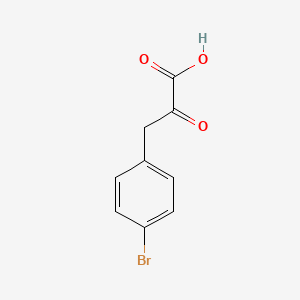
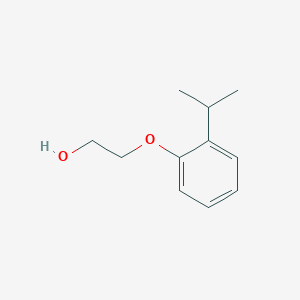
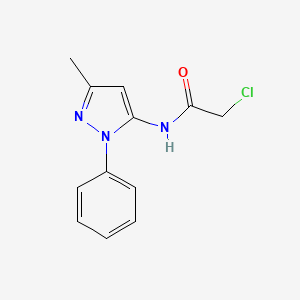
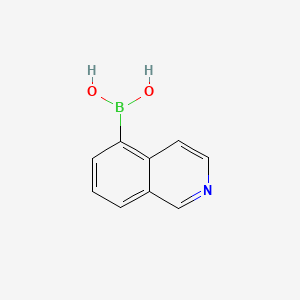
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)
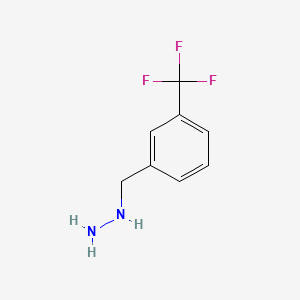
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)
